molecular formula C24H18ClF3N2OS2 B12028923 3-(4-chlorophenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-(4-chlorophenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B12028923
M. Wt: 507.0 g/mol
InChI Key: DIFLYBRKGXNSEQ-UHFFFAOYSA-N
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Description

“3-(4-chlorophenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one” is a complex organic compound that belongs to the class of benzothienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(4-chlorophenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one” typically involves multi-step organic reactions. The key steps may include:

    Formation of the Benzothieno[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-Chlorophenyl Group: This step may involve electrophilic aromatic substitution or coupling reactions.

    Attachment of the Trifluoromethylbenzylsulfanyl Group: This can be done using nucleophilic substitution or other suitable methods.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

In biological research, such compounds may be studied for their interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

Potential medicinal applications include the development of new drugs targeting specific diseases. The compound’s unique structure may offer therapeutic benefits.

Industry

In the industrial sector, the compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which “3-(4-chlorophenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one” exerts its effects depends on its specific interactions with molecular targets. These may include:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor function.

    Affecting Cellular Pathways: Influencing signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    Benzothienopyrimidines: Other compounds in this class may share similar structural features and biological activities.

    Chlorophenyl Derivatives: Compounds with the 4-chlorophenyl group may exhibit comparable properties.

    Trifluoromethylbenzylsulfanyl Compounds: These compounds may have similar chemical reactivity and applications.

Uniqueness

The unique combination of functional groups in “3-(4-chlorophenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one” may confer distinct biological activities and chemical properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C24H18ClF3N2OS2

Molecular Weight

507.0 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C24H18ClF3N2OS2/c25-16-8-10-17(11-9-16)30-22(31)20-18-6-1-2-7-19(18)33-21(20)29-23(30)32-13-14-4-3-5-15(12-14)24(26,27)28/h3-5,8-12H,1-2,6-7,13H2

InChI Key

DIFLYBRKGXNSEQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Cl)SCC5=CC(=CC=C5)C(F)(F)F

Origin of Product

United States

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